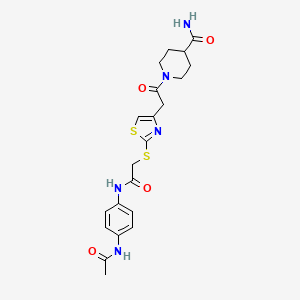

![molecular formula C11H17NO B2357215 N-(1-双环[2.2.1]庚基甲基)丙-2-烯酰胺 CAS No. 2224246-45-9](/img/structure/B2357215.png)

N-(1-双环[2.2.1]庚基甲基)丙-2-烯酰胺

货号 B2357215

CAS 编号:

2224246-45-9

分子量: 179.263

InChI 键: ZQXPCCAJVPLEEJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

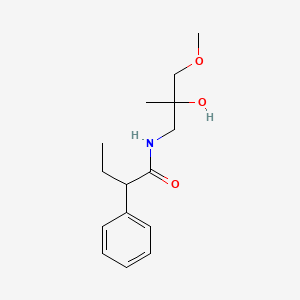

“N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide” is a compound with the molecular formula C11H17NO. The bicyclo[2.2.1]heptane part of the molecule is also known as norbornane , which is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 .

Molecular Structure Analysis

The carbon skeleton of norbornane is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, making it a bridged bicyclic compound . The specific molecular structure of “N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide” would include this bicyclic structure along with the prop-2-enamide group, but detailed structural analysis is not available in the search results.科学研究应用

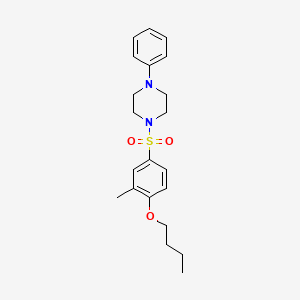

- This field involves the use of small organic molecules as catalysts for chemical reactions .

- The bicyclo[2.2.1]heptane structure is used in an organocatalytic formal [4 + 2] cycloaddition reaction. This allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .

- The method involves the use of a chiral tertiary amine as the catalyst. The reaction is effected through a hydrogen bond catalysis .

- The results show that this approach allows for the synthesis of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner .

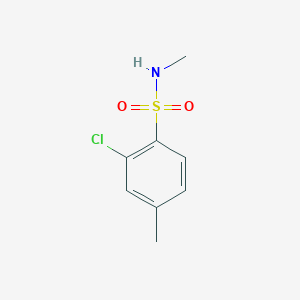

- This field involves the synthesis of sulfonamides, which are organic sulfur compounds .

- The bicyclo[2.2.1]heptane structure is used in the synthesis of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)-N-[(oxiran-2-yl)methyl]-arenesulfonamides .

- The method involves the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide .

- The results show the formation of a group of framework N-[(oxiran-2-yl)methyl]sulfonamides and a series of new dioxiranes .

Organocatalysis

Synthesis of Sulfonamides

属性

IUPAC Name |

N-(1-bicyclo[2.2.1]heptanylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-10(13)12-8-11-5-3-9(7-11)4-6-11/h2,9H,1,3-8H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXPCCAJVPLEEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCC12CCC(C1)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Bicyclo[2.2.1]heptanylmethyl)prop-2-enamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![5-Benzyl-2-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2357133.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)

![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2357151.png)